2,3-Dibromopropyl methacrylate
Description
Structure
3D Structure
Properties
CAS No. |
3066-70-4 |
|---|---|
Molecular Formula |
C7H10Br2O2 |
Molecular Weight |
285.96 g/mol |
IUPAC Name |
2,3-dibromopropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H10Br2O2/c1-5(2)7(10)11-4-6(9)3-8/h6H,1,3-4H2,2H3 |
InChI Key |
SOFCUHQPMOGPQX-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCC(CBr)Br |
Canonical SMILES |
CC(=C)C(=O)OCC(CBr)Br |
flash_point |
139 °F (NTP, 1992) |
Other CAS No. |
3066-70-4 |
physical_description |
2,3-dibromopropyl methacrylate is a clear brown liquid. (NTP, 1992) |
solubility |
Insoluble (<1 mg/ml) (NTP, 1992) |
Synonyms |
poly(2,3-dibromopropylmethacrylate) |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Dibromopropyl Methacrylate
Established Synthetic Pathways for 2,3-Dibromopropyl Methacrylate (B99206)
The primary route for synthesizing 2,3-dibromopropyl methacrylate involves the esterification of 2,3-dibromo-1-propanol (B41173) with methacrylic acid or its derivatives. This process can be achieved through several methods, including direct esterification and transesterification.
Esterification Reactions and Optimizations
Direct esterification is a common method for producing this compound. This reaction typically involves heating 2,3-dibromo-1-propanol with methacrylic acid in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The general reaction is reversible, and to drive the equilibrium towards the formation of the ester, water, a byproduct, is often removed through methods like azeotropic distillation. ipmall.info
Alternative esterification procedures include the use of more reactive derivatives of methacrylic acid, such as methacrylic anhydride (B1165640) or methacryloyl chloride. The reaction with an acid chloride, often performed at lower temperatures in the presence of a base (like pyridine (B92270) or a strong caustic solution in the Schotten-Baumann method), can offer higher yields and may not require the same rigorous water removal as direct esterification. ipmall.info
Transesterification offers another synthetic route. This process involves the reaction of an existing ester, such as methyl methacrylate, with 2,3-dibromo-1-propanol in the presence of a catalyst. masterorganicchemistry.com This method can be catalyzed by either acids or bases. masterorganicchemistry.com The choice of catalyst and reaction conditions, such as temperature and the use of excess alcohol as a solvent, are crucial for optimizing the yield of the desired product. masterorganicchemistry.compsu.edunih.gov
| Esterification Method | Reactants | Catalyst | Typical Conditions |
| Direct Esterification | 2,3-dibromo-1-propanol, Methacrylic acid | H₂SO₄, TsOH | Heating, Removal of water (e.g., azeotropic distillation) masterorganicchemistry.comipmall.info |
| Schotten-Baumann | 2,3-dibromo-1-propanol, Methacryloyl chloride | Strong caustic | Low temperature ipmall.info |
| Transesterification | 2,3-dibromo-1-propanol, Methyl methacrylate | Acid or Base | Excess alcohol as solvent masterorganicchemistry.com |
Precursor Compounds and Their Role in Synthesis
The synthesis of this compound is fundamentally dependent on two key precursor compounds: 2,3-dibromo-1-propanol and a methacrylic acid source.
2,3-Dibromo-1-propanol: This di-brominated alcohol is a crucial intermediate. nih.govgoogle.comnih.gov It is typically synthesized through the bromination of allyl alcohol. google.comchembk.com This addition reaction involves treating allyl alcohol with elemental bromine, often in a solvent like carbon tetrachloride or n-heptane, at controlled temperatures, generally between -10°C and 60°C. google.comchembk.com To minimize the formation of byproducts such as 1,2,3-tribromopropane, continuous processes where the reactants are added to an immiscible solvent have been developed. google.com The purity of the 2,3-dibromo-1-propanol is critical for the subsequent esterification step to avoid unwanted side reactions. google.com
Methacrylic Acid and its Derivatives: Methacrylic acid (CH₂=C(CH₃)COOH) provides the methacrylate functional group, which is essential for the polymerization of the final monomer. vulcanchem.com As mentioned, more reactive derivatives like methacrylic anhydride or methacryloyl chloride can also be employed to facilitate the esterification reaction. ipmall.info
| Precursor | Role in Synthesis | Typical Synthesis |
| 2,3-Dibromo-1-propanol | Provides the dibromopropyl backbone | Bromination of allyl alcohol with elemental bromine google.comchembk.com |
| Methacrylic Acid | Provides the polymerizable methacrylate group | Industrial processes often based on acetone (B3395972) cyanohydrin sci-hub.st |
| Methacryloyl Chloride | A more reactive form of methacrylic acid for esterification | Reaction of methacrylic acid with a chlorinating agent |
| Methacrylic Anhydride | Another reactive derivative of methacrylic acid | Dehydration of methacrylic acid |
Mechanistic Studies of this compound Formation
The formation of this compound via acid-catalyzed esterification follows the general mechanism of Fischer esterification. masterorganicchemistry.comchemguide.co.uk This multi-step process is initiated by the protonation of the carbonyl oxygen of methacrylic acid by the acid catalyst.
Protonation of the Carbonyl Group: The carbonyl oxygen of methacrylic acid is protonated by the acid catalyst (e.g., H₂SO₄). This increases the electrophilicity of the carbonyl carbon. libretexts.orgbyjus.com
Nucleophilic Attack: The alcohol, 2,3-dibromo-1-propanol, acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid moiety. This converts the hydroxyl group into a good leaving group (water). libretexts.orgbyjus.com
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. libretexts.orgbyjus.com
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product, this compound, and regenerate the acid catalyst. masterorganicchemistry.comchemguide.co.uk
Purification Techniques and Yield Optimization in this compound Synthesis
The purification of this compound is crucial to ensure its suitability for polymerization and to remove any unreacted precursors or byproducts. Distillation, particularly vacuum distillation, is a common method employed for the purification of the final product. google.com The boiling point of this compound is reported to be in the range of 70–76 °C at a pressure of 0.0040 mmHg. sci-hub.st
To optimize the yield of this compound, several strategies can be employed:
Removal of Water: In direct esterification reactions, the continuous removal of water, for instance through azeotropic distillation with a solvent like toluene, shifts the reaction equilibrium towards the product side, thereby increasing the yield. ipmall.info
Use of Excess Reactant: Employing one of the reactants, typically the less expensive one (often the alcohol in transesterification), in excess can also drive the reaction to completion. masterorganicchemistry.com
Catalyst Selection and Concentration: The choice and amount of catalyst can significantly impact the reaction rate and yield.
Temperature Control: Optimizing the reaction temperature is essential. While higher temperatures can increase the reaction rate, they can also lead to undesirable side reactions or degradation of the product.
Purity of Precursors: Starting with high-purity 2,3-dibromo-1-propanol and methacrylic acid is vital to minimize the formation of impurities that can be difficult to separate from the final product. google.com
Careful control of these parameters is essential for achieving a high yield of pure this compound.
Polymerization Research of 2,3 Dibromopropyl Methacrylate
Homopolymerization Studies of 2,3-Dibromopropyl Methacrylate (B99206)
Homopolymerization involves the polymerization of 2,3-Dibromopropyl methacrylate alone to form poly(this compound). The research in this area investigates the fundamental aspects of its polymerization kinetics, the application of modern controlled polymerization methods, and the influence of various reaction parameters on the final polymer structure.
The polymerization of this compound can be initiated by free-radical initiators. The fundamental mechanism follows the three main steps of conventional free-radical polymerization: initiation, propagation, and termination.
Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), thermally or photochemically decomposes to form primary radicals. These radicals then react with a this compound monomer to create an active monomer radical.
Propagation: The newly formed monomer radical adds to subsequent monomer molecules, rapidly extending the polymer chain.
Termination: The growth of a polymer chain is stopped through mechanisms such as combination, where two growing chains join together, or disproportionation, where a hydrogen atom is transferred from one chain to another.
While these are the established mechanisms for methacrylate monomers, specific kinetic parameters for this compound, such as the rate constants for propagation (k_p) and termination (k_t), and the activation energies for these processes, are not extensively documented in publicly available literature. Such data is crucial for precisely modeling and controlling the polymerization process.
Controlled/living radical polymerization (CRP) techniques offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (polydispersity), and complex architectures.
Nitroxide-Mediated Polymerization (NMP) is a CRP method that uses a stable nitroxide radical to reversibly cap the growing polymer chain end. This establishes a dynamic equilibrium between active (propagating) and dormant (capped) chains, allowing for controlled growth. However, the application of NMP to methacrylate monomers, in general, can be challenging due to side reactions at the high temperatures often required. scirp.org Specific studies applying NMP directly to the homopolymerization of this compound are not readily found in scientific literature. scirp.orgrsc.org
Other CRP techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are generally more robust for the controlled polymerization of methacrylates. researchgate.netcmu.educmu.edu These methods provide excellent control over polymer architecture. researchgate.net However, detailed research demonstrating the application of these specific techniques to this compound is limited.
The choice of initiator and the reaction conditions (temperature, solvent, and monomer concentration) significantly impact the outcome of the polymerization of methacrylate monomers.
Initiators: The type and concentration of the initiator affect both the rate of polymerization and the final molecular weight of the polymer. A higher initiator concentration leads to a greater number of growing chains, which results in a faster polymerization rate but lower average molecular weight. nih.govresearchgate.net
Temperature: Increasing the reaction temperature typically increases the rate of polymerization by accelerating the decomposition of the initiator. However, excessively high temperatures can lead to side reactions, such as chain transfer, which can limit the final molecular weight and broaden the polydispersity.
Solvent: The choice of solvent can influence the polymerization kinetics by affecting the solubility of the monomer and the resulting polymer, as well as the conformation of the growing polymer chains.
While these principles are fundamental to polymer chemistry, specific studies that systematically investigate and quantify the effects of different initiators and reaction conditions on the formation of poly(this compound) are not widely reported.
Control over the number-average molecular weight (Mn) and the polydispersity index (PDI or Đ) is a central goal in polymer synthesis.
In conventional free-radical polymerization, molecular weight is primarily controlled by the ratio of monomer to initiator concentration. However, this method generally produces polymers with broad molecular weight distributions (typically PDI > 1.5). The use of chain transfer agents can also be employed to lower the molecular weight, but this often further broadens the PDI.
Controlled radical polymerization techniques provide a much more precise method for targeting specific molecular weights and achieving low polydispersity (typically PDI < 1.5). cmu.edu In these systems, the molecular weight increases linearly with monomer conversion, and the number of polymer chains is determined by the initiator concentration. ethz.ch While these advanced techniques are well-established for many methacrylates, specific protocols and resulting data for achieving precise molecular weight and polydispersity control in the homopolymerization of this compound are not detailed in the available research.
Copolymerization Research of this compound
Copolymerization involves polymerizing this compound with one or more different monomers. This approach is used to create polymers with properties that are a blend of the constituent monomers, or in some cases, entirely new properties.
The kinetics of copolymerization and the final composition of the copolymer are governed by the reactivity ratios of the comonomers, typically denoted as r₁ and r₂. These ratios compare the rate constant for a growing polymer chain ending in one monomer adding another molecule of the same monomer versus adding a molecule of the other comonomer.
The Mayo-Lewis equation describes the instantaneous composition of the copolymer being formed from the monomer feed composition and the reactivity ratios. The values of the reactivity ratios are critical for predicting the copolymer microstructure (i.e., whether the monomers are arranged randomly, alternately, or in blocks).
Despite the importance of this data for polymer synthesis, experimental studies determining the reactivity ratios of this compound with common comonomers such as styrene (B11656) or methyl methacrylate have not been found in the surveyed literature. To illustrate the concept, the table below shows how different hypothetical reactivity ratio values would influence the structure of a copolymer.
| Reactivity Ratio Values (Hypothetical) | Product (r₁ * r₂) | Resulting Copolymer Structure | Description |
|---|---|---|---|
| r₁ > 1, r₂ < 1 | - | Tendency towards a blocky structure of Monomer 1 | The growing chain ending in Monomer 1 prefers to add another Monomer 1. |
| r₁ ≈ r₂ ≈ 1 | ≈ 1 | Ideal Random Copolymer | The growing chain shows no preference for either monomer, and the composition of the copolymer reflects the feed composition. |
| r₁ ≈ r₂ ≈ 0 | ≈ 0 | Alternating Copolymer | Each growing chain prefers to add the other monomer, leading to a ...-M₁-M₂-M₁-M₂-... structure. |
| r₁ > 1, r₂ > 1 | > 1 | Block Copolymer or mixture of homopolymers | Both growing chains prefer to add their own monomer, leading to long sequences of each. This scenario is rare in radical polymerization. |
Synthesis of Block and Graft Copolymers Involving this compound
The synthesis of block and graft copolymers allows for the creation of materials with unique morphologies and properties. While specific examples detailing the synthesis of block and graft copolymers using this compound are limited, controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are well-suited for this purpose cmu.educhinayyhg.commdpi.com.
In ATRP, a halogenated compound is used as an initiator in the presence of a transition metal catalyst. The bromine atoms on DBPMA could potentially participate in or be affected by the ATRP process. A more common approach would be to use a macroinitiator to grow a poly(this compound) block from another polymer segment, or vice versa bath.ac.ukcmu.edu.
RAFT polymerization is another versatile method for creating block and graft copolymers with controlled molecular weights and narrow polydispersities. A RAFT agent would be used to control the polymerization of DBPMA and other monomers in a sequential manner to build block copolymers, or a polymer with RAFT-active sites could be used as a backbone for grafting DBPMA chains chinayyhg.commdpi.com.
Impact of Polymerization Conditions on Copolymer Microstructure
The conditions under which polymerization is carried out have a significant impact on the microstructure of the resulting copolymers, which in turn influences their macroscopic properties. Key parameters include the initiator concentration, temperature, and the choice of solvent.
Initiator Concentration: The concentration of the initiator affects the rate of polymerization and the molecular weight of the resulting polymer. A higher initiator concentration generally leads to a faster polymerization rate and lower molecular weight polymers nih.govresearchgate.netnih.gov. In copolymerization, the initiator concentration can also influence the compositional heterogeneity of the copolymer chains.
Temperature: Temperature influences the rate constants of all the elementary reactions in polymerization: initiation, propagation, and termination. An increase in temperature typically increases the rate of polymerization. However, it can also lead to an increased rate of side reactions, such as chain transfer, which can affect the polymer's molecular weight and branching. In some systems, temperature can also affect the reactivity ratios, thereby altering the copolymer composition.
Solvent: The choice of solvent can have a significant effect on copolymerization kinetics and microstructure, particularly when there are specific interactions, such as hydrogen bonding, between the solvent and the monomers or the growing polymer chains rsc.orgfigshare.commdpi.com. For methacrylate copolymerizations, polar solvents have been shown to influence monomer reactivity, which can alter the copolymer composition compared to bulk polymerization mdpi.com.
Advanced Polymeric Material Properties and Characterization
Thermal Behavior and Degradation Studies of Poly(2,3-Dibromopropyl Methacrylate) and its Copolymers
The thermal stability and degradation pathways of poly(this compound) are critical for understanding its processing limits and performance as a flame retardant material.
The homopolymer of 2,3-dibromopropyl methacrylate (B99206) is characterized as being highly brittle. unige.ch To enhance its mechanical properties, it is often copolymerized with other monomers, such as methyl methacrylate (MMA). unige.ch This copolymerization, however, affects the thermal properties. The thermal stability of such copolymers is often intermediate between that of the respective homopolymers. researchgate.net
Several factors can influence the thermal stability of poly(this compound) and its copolymers:
Cross-linking: Introducing cross-linked structures within the polymer network can enhance thermal stability by creating a more rigid, three-dimensional structure that distributes stress more effectively. polymer-search.com
Additives and Nanoparticles: The incorporation of additives like nanoparticles (e.g., silica, clay) can improve thermal stability. researchgate.net These nanoparticles can act as gas barriers, inhibiting the escape of volatile degradation products, and can promote char formation, which insulates the underlying material. researchgate.net
Atmosphere: The degradation behavior can change based on the surrounding atmosphere. For instance, the presence of oxygen has been shown to have a stabilizing effect on the thermal degradation of poly(methyl methacrylate) (PMMA), increasing its initial decomposition temperature by suppressing the unzipping mechanism of the polymer. utah.edu
Table 1: Factors Influencing Thermal Stability of Methacrylate-Based Polymers
| Factor | Influence on Thermal Stability | Mechanism of Action | Citation(s) |
| Copolymerization | Can increase or decrease stability, often resulting in an intermediate stability between the homopolymers. | Alters the overall bond strength profile and degradation pathways of the polymer chain. | researchgate.netmdpi.com |
| Cross-linking | Generally enhances stability. | Creates a rigid 3D network that restricts chain mobility and bond cleavage. | polymer-search.comresearchgate.net |
| Molecular Weight | Higher molecular weight typically leads to better stability. | Larger chains are less susceptible to bond cleavage during heating. | polymer-search.com |
| Additives (e.g., Nanoparticles) | Can significantly increase stability. | Act as heat barriers, promote char formation, and inhibit the release of volatile byproducts. | researchgate.net |
| Atmosphere (e.g., Oxygen) | Can have a stabilizing effect. | Can form thermally stable radical species that suppress the depolymerization (unzipping) process. | utah.edu |
The thermal degradation of poly(this compound) is a complex process involving multiple reaction pathways. Unlike simple poly(alkyl methacrylates) that primarily depolymerize to their monomer, the presence of the dibromopropyl group introduces additional reaction sites.
The primary degradation mechanism involves two main competing processes:
Depolymerization: This involves chain scission and unzipping of the polymer backbone to yield the this compound monomer. researchgate.net This is a common degradation pathway for methacrylate polymers. mdpi.com For poly(this compound), monomer is the principal degradation product, accounting for a significant portion of the volatile fraction. researchgate.net
Substituent Group Reactions: The bromine-containing side groups are thermally labile. The degradation process involves the scission of the carbon-bromine (C-Br) bonds, leading to the elimination of hydrogen bromide (HBr). researchgate.netresearchgate.net This initial loss of HBr can then catalyze further degradation reactions. Following HBr elimination, the remaining structure can undergo further reactions, leading to the formation of anhydride (B1165640) groups within the polymer chain and other products. researchgate.net
Quantitative analysis of the thermal degradation products of poly(this compound) reveals a mixture of compounds derived from both the polymer backbone and the side chains. The monomer is the most abundant product. researchgate.net
Key degradation products include:
This compound: This monomer is the principal product, constituting approximately 55.8% of the degradation products. researchgate.net
Hydrogen Bromide (HBr): Formed by the decomposition of the brominated side groups, HBr is a major gaseous product. researchgate.netresearchgate.net Its formation is a key step in the flame-retardant action of such polymers.
Allyl bromide: This compound has been identified as a pyrolytic degradation product. researchgate.netnih.gov
Carbon Dioxide (CO₂): Indicates some degree of oxidation or more complex fragmentation of the ester group. researchgate.net
Allyl methacrylate: Another product resulting from reactions involving the side chain. researchgate.net
When poly(this compound) is part of a blend, such as with poly(methyl methacrylate), additional products can be formed due to interactions between the polymers. These include methyl bromide and methanol (B129727) . researchgate.netresearchgate.net
Table 2: Major Thermal Degradation Products of Poly(this compound)
| Product | Chemical Formula | Origin | Citation(s) |
| This compound (monomer) | C₇H₁₀Br₂O₂ | Depolymerization of the main chain | researchgate.net |
| Hydrogen Bromide | HBr | Decomposition of the dibromopropyl side group | researchgate.netresearchgate.net |
| Allyl bromide | C₃H₅Br | Pyrolytic degradation of the side group | researchgate.netnih.gov |
| Carbon Dioxide | CO₂ | Fragmentation of the ester group | researchgate.net |
| Allyl methacrylate | C₇H₁₀O₂ | Side-group reactions | researchgate.net |
| Methyl Bromide | CH₃Br | Interaction with poly(methyl methacrylate) in blends | researchgate.netresearchgate.net |
| Methanol | CH₃OH | Interaction with poly(methyl methacrylate) in blends | researchgate.netresearchgate.net |
Note: These products are specific to blends with poly(methyl methacrylate).
When poly(this compound) is blended with other polymers, particularly those containing methyl groups like poly(methyl methacrylate) (PMMA), significant interactions occur during thermal degradation. researchgate.net While the degradation products are predominantly those expected from the individual polymers, evidence of cross-reactions is clear. researchgate.netresearchgate.net
The primary interaction mechanism involves the hydrogen bromide (HBr) that is evolved from the decomposition of the poly(this compound). researchgate.netresearchgate.net This highly reactive HBr gas can then attack the methyl groups of the adjacent PMMA chains. researchgate.net This reaction across the phase boundary between the two polymers leads to the formation of methyl bromide and methanol, products that are not formed during the degradation of either polymer alone. researchgate.netresearchgate.net
Mechanical Properties of Poly(this compound) and its Derived Materials
The incorporation of the bulky, bromine-heavy this compound monomer into a polymer structure significantly impacts its mechanical properties.
Research into the mechanical properties of materials derived from this compound has largely focused on its copolymers with methyl methacrylate (MMA), as the homopolymer is noted for being excessively brittle. unige.ch The properties of these copolymers are highly dependent on the proportion of the brominated monomer.
A study on copolymers of this compound and methyl methacrylate revealed the following trends: unige.ch
Tensile Strength and Impact Strength: The effect on these properties is minimal at lower concentrations of the brominated monomer. However, once the content of poly(this compound) exceeds 60% in the copolymer, a significant reduction in both tensile and impact strength is observed. unige.ch
Flexural Strength: This property shows a continuous decrease as the proportion of the brominated polymer in the copolymer increases. unige.ch
Elasticity Modulus: In contrast to strength properties, the modulus of elasticity increases proportionally with the increasing content of the brominated polymer, indicating a more rigid but less tough material. unige.ch
For context, standard poly(methyl methacrylate) exhibits a flexural strength typically in the range of 75 to 131 MPa and an impact strength between 4 and 30 kJ/m², depending on the specific grade and processing method (e.g., conventional heat-cured vs. CAD/CAM). nih.govresearchgate.net The addition of the brominated monomer generally leads to a reduction in strength and toughness from these baseline values, while increasing stiffness.
Table 3: Influence of Poly(this compound) Content on Mechanical Properties of MMA Copolymers
| Mechanical Property | Trend with Increasing Poly(this compound) Content | Description | Citation(s) |
| Tensile Strength | Stable, then decreases significantly >60% | The material maintains its tensile strength up to a high loading of the brominated monomer, after which it weakens considerably. | unige.ch |
| Impact Strength | Stable, then decreases significantly >60% | The material's ability to withstand sudden impact is compromised at high concentrations of the heavy, bulky side group. | unige.ch |
| Flexural Strength | Continuously decreases | The ability to resist bending forces diminishes steadily as more brominated monomer is incorporated. | unige.ch |
| Elasticity Modulus | Continuously increases | The material becomes progressively stiffer and more rigid with higher brominated monomer content. | unige.ch |
Compound Names
Elasticity Modulus Characterization
The elasticity modulus of copolymers is proportionally influenced by the content of the brominated polymer. unige.ch For instance, in copolymers of poly(this compound) and methyl methacrylate, the elasticity modulus increases as the fraction of the brominated polymer rises. unige.ch This suggests that the rigidity of the polymer chains is enhanced by the presence of the bulky, bromine-containing monomer units. The homopolymer of this compound, while possessing a high bromine content of 55.9% by weight, is noted to be highly brittle. unige.ch
Correlation between Copolymer Composition and Mechanical Performance
To improve the mechanical characteristics of the brittle brominated homopolymer, copolymerization is essential. unige.ch For example, copolymerization with methyl methacrylate can yield clear, homogeneous materials with mechanical properties substantially equivalent to the parent polymers. unige.ch
Table 1: Mechanical Properties of Poly(this compound) - Poly(methyl methacrylate) Copolymers
| Property | Trend with Increasing Poly(this compound) Content | Threshold for Significant Change |
|---|---|---|
| Elasticity Modulus | Proportional Increase unige.ch | N/A |
| Impact Strength | Minimal effect until 60% unige.ch | > 60% unige.ch |
| Tensile Strength | Minimal effect until 60% unige.ch | > 60% unige.ch |
| Flexural Strength | Continuous Decrease unige.ch | N/A |
Structural and Morphological Investigations of this compound Polymers
The structural arrangement and morphology of polymers derived from this compound are key to understanding their material properties.
Crosslinking Density and Network Structure Characterization
Copolymers synthesized with this compound can form crosslinked structures. unige.ch The crosslinking density, a measure of the number of cross-links in a polymer network, influences properties such as water absorption. For example, as the content of the hydrophobic poly(this compound) increases in a crosslinked copolymer, the equilibrium water absorption decreases. unige.ch The degree of crosslinking can be controlled, for instance, by adjusting the weight content of a dimethacrylate monomer like Bisphenol A glycerolate dimethacrylate (BisGMA) in the copolymer system. nih.gov The study of crosslinked poly(methyl methacrylate)s has shown that dynamic mechanical analysis can be used to determine network parameters like the molecular weight between crosslinks (Mc) and the crosslink density (q). bibliotekanauki.pl
Phase Separation Phenomena in Block Copolymers
Block copolymers containing this compound, such as poly(methyl methacrylate)-block-poly(this compound), exhibit phase separation. alljournals.cncnjournals.com This phenomenon, where the different polymer blocks demix to form distinct domains, occurs on a nanometer scale and is driven by the incompatibility of the monomer units. stanford.edu The covalent bond between the blocks prevents macroscopic phase separation. stanford.edu The resulting morphology, such as lamellar or cylindrical structures, depends on the copolymer composition and the Flory-Huggins interaction parameter (χ) and the degree of polymerization (N). stanford.eduresearchgate.net In weakly phase-separated systems, a relatively broad interface between the blocks can exist. researchgate.net
Functional Properties of this compound-Derived Materials
The incorporation of this compound into polymers imparts specific functional properties, primarily related to flame retardancy. The high bromine content of this monomer makes it a valuable component in the formulation of flame-retardant materials. scispace.comgoogle.com For instance, copolymers of styrene (B11656) with 2,3-dibromopropyl acrylate (B77674) have demonstrated effective flame-retardant properties. scispace.com The mechanism of flame retardancy often involves the release of bromine radicals at high temperatures, which can interrupt the radical chain reactions of combustion in the gas phase.
Beyond flame retardancy, materials containing this compound have been explored for other applications. For example, its use in radiopaque polymeric materials for medical applications has been investigated, where the high bromine content contributes to X-ray visibility. unige.ch Additionally, it is listed as a (meth)acrylate of a halogenated alcohol that can be used in functional fluids. google.com
Flame Retardant Characteristics of Polymeric Compositions
The incorporation of this compound as a comonomer or additive in polymeric compositions significantly enhances their flame-retardant properties. The bromine atoms within the methacrylate's structure act as radical traps during combustion, interfering with the chain reactions that propagate fire. vulcanchem.com
The use of this compound as a reactive flame retardant has been explored in various polymer systems, including acrylonitrile-butadiene-styrene (ABS) resins. core.ac.uk Copolymerization of this monomer with styrene can produce ABS with inherent flame retardancy. core.ac.uk Similarly, compositions of poly(methyl methacrylate) can be rendered self-extinguishing by the admixture of 2,3-dibromopropyl acid phosphate (B84403) esters. google.com
The effectiveness of brominated flame retardants like poly(this compound) is often quantified by the Limiting Oxygen Index (LOI), which is the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion. Unmodified polymers like polyethylene (B3416737) and polypropylene (B1209903) have low LOIs, making them highly flammable. nih.gov The introduction of bromine-containing monomers increases the LOI of the resulting polymer.
| Polymer System | Flame Retardant Additive/Comonomer | Observed Effect | Reference |
| Poly(methyl methacrylate) (PMMA) | Poly(this compound) | Formation of methyl bromide during thermal degradation, indicating flame retardant interaction. | researchgate.netresearchgate.net |
| Poly(methyl methacrylate) (PMMA) | 2,3-dibromopropyl acid phosphate ester | Resulting plastic sheets were colorless and self-extinguishing in air at a 6.0% concentration. | google.com |
| Acrylonitrile-butadiene-styrene (ABS) | This compound (as a comonomer) | Produces flame-retardant ABS resin. | core.ac.uk |
UV-Curable Resin Properties
This compound is utilized in the formulation of UV-curable resins, which are materials that polymerize and cure rapidly upon exposure to ultraviolet (UV) light. threebond.co.jp This rapid curing process offers significant advantages in various applications by reducing production time. threebond.co.jp
In the context of dental materials, UV-curable resins are common. The copolymerization of this compound with other monomers can be initiated by UV light to form a cross-linked polymer network. google.com For instance, a composition containing Compound B (a non-polar monomer), methyl methacrylate (MMA), and this compound (DBPM) was successfully cured under UV light, demonstrating the compatibility of DBPM in such systems. google.com
The properties of the final cured resin, such as its mechanical strength, can be tailored by the composition of the monomer mixture. For example, a copolymer of Compound B with 25 parts by weight of DBPM exhibited a diametrical tensile strength of 82 kg/cm ². google.com UV-curable resins can be formulated to achieve specific characteristics, such as being soft and having good adhesion for applications like conformal coatings. abchimie.com
| Resin Composition | Curing Method | Key Property | Reference |
| Compound B, MMA, this compound | Ultraviolet (UV) light | Set in 20 seconds; Diametrical tensile strength of 82 kg/cm ² | google.com |
| Urethane Acrylate based resin | UV LED radiations | Soft resin with good adhesion, can be applied in high thickness | abchimie.com |
Surface Energy Properties in Material Applications (e.g., Adhesives, Coatings)
The surface energy of a material is a critical factor in applications such as adhesives and coatings, as it determines how well the material will wet and adhere to a substrate. Polymers with lower surface energy are generally more hydrophobic.
The incorporation of this compound (DBPM) can be used to modify the surface energy of polymeric materials. For instance, to achieve the low polar surface energy necessary for an environmentally resistant fissure sealant, a specific compound (Compound A) was copolymerized with DBPM. google.com This demonstrates the role of DBPM in tailoring the surface properties for specific applications.
In another example, the non-polar character of a different monomer (Compound B), desirable for bracket adhesive applications, was retained when DBPM was used as a diluent. google.com This indicates that DBPM can be incorporated into adhesive formulations without negatively impacting the desired surface energy characteristics.
The surface energy of polymethyl methacrylate (PMMA) itself is approximately 46 mN/m. relyon-plasma.com The modification of methacrylate-based polymers can significantly alter their surface free energy (SFE). For example, copolymers of glycidyl (B131873) methacrylate and fluoroalkyl methacrylates can exhibit SFE values ranging from 13 to 25 mN/m. mdpi.com While specific data for poly(this compound) is not detailed in the provided results, the principle of modifying surface energy through copolymerization is well-established. icm.edu.plmdpi.com
| Polymer System | Modifier | Application | Effect on Surface Properties | Reference |
| Compound A | This compound (DBPM) | Fissure sealant | Achieved low polar surface energy for environmental resistance. | google.com |
| Compound B | This compound (DBPM) | Bracket adhesive | Retained the non-polar character of the base monomer. | google.com |
| Polymethyl methacrylate (PMMA) | Plasma treatment | General | Increased surface energy from ~46 mN/m to ~60 mN/m for improved adhesion. | relyon-plasma.com |
Resistance to Esterase Biodegradation in Material Design (e.g., Dental Materials)
Methacrylate-based resins, commonly used in dental restorations, are susceptible to biodegradation in the oral environment. uthscsa.edumdpi.comthejcdp.com This degradation is often catalyzed by enzymes present in human saliva, particularly esterases, which hydrolyze the ester bonds within the polymer matrix. uthscsa.eduthejcdp.commdpi.com This process can lead to the release of byproducts like methacrylic acid and a weakening of the restoration. thejcdp.commdpi.com
The chemical structure of the methacrylate monomer plays a crucial role in its resistance to enzymatic degradation. The susceptibility of the ester linkages to attack by salivary esterases is a key concern in the design of durable dental materials. nih.gov Research has focused on developing new resin systems with improved biostability. acs.org One approach involves creating ether-based monomers that are not susceptible to this form of degradation. acs.org
While direct studies on the esterase biodegradation of poly(this compound) are not prevalent in the search results, the general principles of methacrylate degradation are applicable. The ester group in this compound would be a potential site for enzymatic hydrolysis. However, the presence of the bulky, halogenated propyl group could sterically hinder the enzyme's access to the ester bond, potentially offering some level of increased resistance compared to simpler methacrylates. This is a known strategy, as seen with the development of monomers with branched side chains to improve esterase resistance. nih.gov
The degradation of methacrylate resins is a complex process influenced by factors such as the degree of conversion during polymerization and the presence of water. nih.govnih.gov Higher degrees of conversion generally lead to more cross-linking and improved resistance to degradation. uthscsa.edu
| Resin Type | Degradation Mechanism | Key Factors | Potential for Improved Resistance | Reference |
| Methacrylate-based resins | Esterase-catalyzed hydrolysis of ester bonds | Salivary and bacterial esterases, degree of polymer conversion, water sorption | Ether-based monomers, monomers with sterically hindering side chains | uthscsa.eduthejcdp.comnih.govacs.org |
| Bis-GMA/TEGDMA | Enzymatic and hydrolytic degradation | Ester linkages | Ether-based monomers and polymers | acs.org |
Advanced Analytical Research Methodologies for 2,3 Dibromopropyl Methacrylate and Its Polymers
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for probing the molecular structure and functional groups present in 2,3-dibromopropyl methacrylate (B99206) and its polymers.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure of organic compounds. researchgate.netjchps.com It provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. jchps.com Both ¹H and ¹³C NMR are routinely used for the structural elucidation of 2,3-dibromopropyl methacrylate and for confirming the successful polymerization. libretexts.org
In the ¹H NMR spectrum of the DBPMA monomer, distinct signals corresponding to the different types of protons are observed. The vinyl protons of the methacrylate group typically appear in the downfield region, while the protons of the dibromopropyl group are observed at different chemical shifts due to their varying electronic environments. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity between protons and carbons, further confirming the structure. core.ac.uk
Upon polymerization, the characteristic signals of the vinyl protons disappear, and the spectrum becomes broader, which is typical for polymers. The integration of the remaining proton signals can be used to verify the composition of the polymer.
Table 1: Representative ¹H NMR Chemical Shifts for this compound Monomer
| Proton Type | Approximate Chemical Shift (δ, ppm) |
| Methacrylate CH₃ | 1.9 - 2.0 |
| O-CH₂ | 4.2 - 4.4 |
| CH-Br | 4.5 - 4.7 |
| CH₂-Br | 3.8 - 4.0 |
| Vinyl CH₂ | 5.6 - 6.2 |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument used.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. ubc.ca The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups. researchgate.net The polymerization of DBPMA can be monitored by observing the disappearance of the C=C stretching vibration of the methacrylate group. spectroscopyonline.com
Key characteristic absorption bands for this compound include a strong absorption for the carbonyl (C=O) stretch of the ester group, typically around 1720-1740 cm⁻¹. The carbon-carbon double bond (C=C) of the methacrylate group shows a stretching vibration in the region of 1630-1640 cm⁻¹. The C-O stretching vibrations of the ester are also prominent. The presence of bromine is indicated by C-Br stretching vibrations, which typically appear in the fingerprint region of the spectrum at lower wavenumbers. docbrown.info
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | 1720 - 1740 |
| C=C (Alkene) | Stretch | 1630 - 1640 |
| C-O (Ester) | Stretch | 1100 - 1300 |
| C-H (Alkyl) | Stretch | 2850 - 3000 |
| C-Br | Stretch | 500 - 600 |
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating complex mixtures and are widely used in the analysis of this compound for purity assessment and for characterizing its polymeric forms.
Gas Chromatography-Mass Spectrometry (GC/MS) is a highly sensitive technique used to separate and identify volatile and semi-volatile organic compounds. au.dkmdpi.com In the context of this compound, GC/MS is invaluable for assessing the purity of the monomer and for identifying any volatile byproducts or degradation products that may form during synthesis or polymerization. researchgate.netresearchgate.net
The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component that acts as a molecular fingerprint. This allows for the confident identification of the compounds present.
For non-volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC/MS) is the analytical technique of choice. nih.gov This method is particularly useful for analyzing oligomers of poly(this compound) and for identifying non-volatile additives or impurities. nih.govresearchgate.net
In LC/MS, the sample is first separated by liquid chromatography, and the eluent is then introduced into the mass spectrometer. Various ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be used to generate ions from the non-volatile analytes. nih.gov LC/MS can provide valuable information on the composition and structure of higher molecular weight species that are not amenable to GC/MS analysis.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution of polymers. researchgate.netnist.gov This method separates polymer molecules based on their hydrodynamic volume in solution. paint.org Larger molecules are excluded from the pores of the column packing material and therefore elute first, while smaller molecules can penetrate the pores and have a longer retention time. paint.org
By calibrating the GPC/SEC system with polymer standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)), the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of poly(this compound) samples can be determined. researchgate.netnih.gov This information is critical as the molecular weight and its distribution significantly influence the physical and mechanical properties of the polymer. nih.govnih.gov
Table 3: Information Obtained from GPC/SEC Analysis of Poly(this compound)
| Parameter | Description |
| Number-Average Molecular Weight (Mn) | The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. |
| Weight-Average Molecular Weight (Mw) | An average molecular weight that is more sensitive to the presence of high molecular weight chains. |
| Polydispersity Index (PDI) | A measure of the breadth of the molecular weight distribution (Mw/Mn). A PDI of 1 indicates a monodisperse polymer. |
Thermal Analysis Techniques
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is an analytical technique used to measure the change in mass of a sample as it is heated at a constant rate. nih.gov This analysis provides critical information about the thermal stability of a polymer and the nature of its decomposition.
For poly(this compound), the TGA thermogram is expected to show a multi-stage degradation process. The presence of bromine atoms in the propyl side chain significantly influences the degradation mechanism. The initial degradation step likely involves the scission of the C-Br bonds, which are weaker than C-C or C-H bonds, leading to dehydrobromination. This initial mass loss would occur at a lower temperature compared to the main chain scission of non-halogenated poly(methacrylates) like poly(methyl methacrylate) (PMMA).
Following the initial loss of HBr, the subsequent degradation stages would involve the decomposition of the polymer backbone. In contrast, the thermal degradation of PMMA typically occurs in three stages: an initial step involving the cleavage of weak head-to-head linkages, a second step of depolymerization initiated from unsaturated chain ends, and a final stage of random chain scission at higher temperatures. marquette.edu The cross-linking of methacrylate polymers has been shown to enhance thermal stability, with degradation fragments of the methacrylate portion still evolving at temperatures where the virgin polymer would be completely degraded. marquette.edu
The thermal stability of poly(this compound) can be compared with other polymers using characteristic temperatures from TGA data, such as Tonset (the onset temperature of decomposition) and Tmax (the temperature of maximum decomposition rate).
| Polymer | Initial Decomposition Temp (Tonset) (°C) | Temperature of Max. Decomposition Rate (Tmax) (°C) | Char Residue at 600°C (%) |
|---|---|---|---|
| Poly(methyl methacrylate) (PMMA) | ~200-270 | ~360-400 | < 5 |
| Poly(2-hydroxypropyl methacrylate) (PHPMA) | ~196 | ~275 | ~7 |
| Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) | ~290 | ~390 (1st stage), >400 (2nd stage) | ~0 |
| Poly(this compound) (PDBPMA) (Expected) | < 200 (due to dehydrobromination) | Multiple peaks expected | Variable, potentially higher due to char formation |
Note: The values for PDBPMA are predictive, based on the known effects of halogen substituents on polymer degradation mechanisms.
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. azom.com It is used to detect and quantify physical transitions such as the glass transition (Tg), melting (Tm), and crystallization (Tc). azom.commit.edu
For an amorphous polymer like poly(this compound), the most significant phase transition observed by DSC is the glass transition. The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. azom.com This transition is visible in a DSC thermogram as a step-like change in the heat capacity. mit.edu The Tg is highly dependent on the polymer's chemical structure, including factors like chain flexibility, intermolecular forces, and the size of the side groups.
Dynamic DSC methods can also be employed to investigate the kinetics of the polymerization of the this compound monomer itself. nih.gov The exothermic peak observed during a dynamic scan can be analyzed to determine the rate of polymerization and the total heat of reaction. nih.gov
| Polymer | Side Group (R) | Tg (°C) |
|---|---|---|
| Poly(methyl methacrylate) | -CH3 | ~105 |
| Poly(ethyl methacrylate) | -CH2CH3 | 65 |
| Poly(n-butyl methacrylate) | -(CH2)3CH3 | 20 |
| Poly(benzyl methacrylate) | -CH2-C6H5 | 54 |
| Poly(this compound) (Expected) | -CH2CH(Br)CH2Br | > 110 (Estimated) |
Note: The Tg value for PDBPMA is an estimate based on structure-property relationships. The bulky, polar side group is expected to increase the Tg relative to PMMA.
Microscopic and Morphological Characterization
Understanding the morphology of polymers at the micro- and nanoscale is essential for relating their structure to their macroscopic properties. Electron microscopy provides direct visualization of these structures.
Transmission Electron Microscopy (TEM) for Polymer Morphology
Transmission Electron Microscopy (TEM) is a powerful imaging technique that uses a beam of electrons transmitted through an ultra-thin specimen to form an image. It offers significantly higher resolution than light microscopy, enabling the visualization of nanoscale features within polymeric materials.
In the context of poly(this compound), TEM would be an invaluable tool for characterizing the morphology of self-assembled structures or nanocomposites. For example, if PDBPMA were used as a block in a block copolymer, TEM could reveal the resulting morphology, such as spheres, cylinders, or lamellae, formed through microphase separation. nih.gov The high electron density of the bromine atoms in the PDBPMA block would provide inherent contrast against a non-halogenated polymer block, potentially simplifying imaging without the need for heavy metal staining.
TEM is also instrumental in analyzing the dispersion of nanoparticles within a PDBPMA matrix in a nanocomposite material. researchgate.net It can confirm whether the nanoparticles are well-dispersed (exfoliated) or aggregated (intercalated or phase-separated), which has a profound impact on the material's mechanical and thermal properties. The morphology of polymer assemblies, such as vesicles or wormlike structures formed through techniques like polymerization-induced self-assembly (PISA), can be directly observed. nih.gov
Potentiometric Studies for Reaction Kinetics
Potentiometry is an electrochemical technique that measures the potential difference (voltage) between two electrodes in a solution under zero-current conditions. libretexts.org It is widely used for determining the concentration of a specific ion in a solution through the use of an ion-selective electrode (ISE). youtube.com
While not a conventional method for monitoring the kinetics of free-radical polymerization, potentiometry could theoretically be adapted for studying the reaction of this compound under specific circumstances. The kinetics of polymerization reactions are more commonly studied using techniques like dilatometry, spectroscopy (FTIR, NMR), or calorimetry (DSC), which directly measure monomer consumption or heat evolution. libretexts.org
However, a potentiometric approach could be devised to monitor the reaction indirectly. For instance, if a side reaction leading to the elimination of a bromide ion (Br⁻) occurs during the polymerization of this compound, a bromide-selective electrode could be used to measure the increase in Br⁻ concentration over time. The rate of bromide ion formation could then be correlated with the polymerization kinetics or degradation pathways.
More commonly in polymer science, potentiometric titrations are used to characterize the polymer after synthesis. For example, if a polymer contains acidic or basic functional groups, its pKa or the number of these groups can be determined by titrating the polymer solution with a standard acid or base and monitoring the pH with a glass electrode. researchgate.net This provides valuable information about the polymer's composition and its potential for pH-responsive behavior. researchgate.net For PDBPMA, while it lacks intrinsic acidic or basic groups for direct titration, this method would be applicable to its copolymers that do contain such functionalities.
Theoretical and Computational Chemistry Studies of 2,3 Dibromopropyl Methacrylate
Quantum Chemical Calculations of Molecular Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the molecular structure and reactivity of chemical compounds. While specific DFT studies exclusively focused on 2,3-dibromopropyl methacrylate (B99206) are not extensively available in publicly accessible literature, the principles and applications of these computational methods to similar methacrylate compounds provide a framework for understanding its likely electronic and structural characteristics.
Density Functional Theory (DFT) Applications to 2,3-Dibromopropyl Methacrylate
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations would typically be employed to determine its optimized geometry, including bond lengths, bond angles, and dihedral angles. These calculations provide a three-dimensional representation of the molecule in its lowest energy state.
Furthermore, DFT can be utilized to calculate various energetic properties, such as the total energy, enthalpy of formation, and Gibbs free energy. These values are crucial for understanding the stability of the molecule and its potential to participate in chemical reactions. Vibrational frequency analysis is another standard output of DFT calculations, which can be correlated with experimental infrared and Raman spectroscopy data to confirm the calculated structure.
For related methacrylate compounds, DFT has been successfully used to model structure-reactivity relationships and to study polymerization processes. nih.gov The choice of functional and basis set is critical for the accuracy of these calculations. For instance, hybrid functionals like B3LYP are commonly used for organic molecules, providing a good balance between computational cost and accuracy.
Table 1: Representative Theoretical Bond Lengths and Angles for a Generic Methacrylate Fragment (Illustrative)
| Parameter | Bond | Typical Calculated Value (Å) | Parameter | Angle | Typical Calculated Value (°) |
| Bond Length | C=C | 1.34 | Bond Angle | C-C-C (vinyl) | 122 |
| C-C | 1.51 | C-O-C (ester) | 116 | ||
| C=O | 1.21 | O=C-O | 125 | ||
| C-O | 1.36 |
Note: This table is illustrative and based on general values for methacrylate compounds. Specific values for this compound would require dedicated DFT calculations.
Analysis of Electron Distribution and Electrophilic Properties
The electron distribution within the this compound molecule dictates its reactivity. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from computational calculations. These maps illustrate the charge distribution on the surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carbonyl and ester groups would be expected to be electron-rich, while the carbon atoms of the vinyl group and those bonded to the bromine atoms would likely be electrophilic centers.
Molecular Dynamics Simulations of Polymerization Processes
Molecular dynamics (MD) simulations can provide insights into the dynamic processes of polymerization at an atomic level. For this compound, MD simulations could be used to model the radical polymerization process. This would involve simulating the initiation, propagation, and termination steps of the reaction.
Such simulations can help in understanding the conformational changes of the monomer as it approaches the growing polymer chain, the energetics of the transition states, and the diffusion of monomers in the reaction medium. By tracking the trajectories of individual atoms over time, MD simulations can provide a detailed picture of the polymerization mechanism and the factors that influence the rate of polymerization and the properties of the resulting polymer.
While specific MD simulations for this compound polymerization are not readily found, studies on other methacrylate systems have demonstrated the utility of this approach in understanding polymer chain growth and dynamics.
Computational Modeling of Polymer Properties and Degradation Pathways
Computational modeling can be extended to predict the properties of the resulting polymer, poly(this compound). Properties such as the glass transition temperature, mechanical strength, and thermal stability can be estimated using various computational techniques, including molecular dynamics and quantitative structure-property relationship (QSPR) models.
Furthermore, computational chemistry can be employed to investigate the degradation pathways of the polymer. The presence of bromine atoms in the polymer structure is known to impart flame-retardant properties. Computational modeling can help elucidate the mechanism of this flame retardancy by simulating the chemical reactions that occur during combustion. This includes the cleavage of carbon-bromine bonds to release bromine radicals, which can interrupt the radical chain reactions of combustion in the gas phase.
Simulations can also explore other degradation pathways, such as thermal degradation and photodegradation, by identifying the weakest bonds in the polymer structure and the likely decomposition products.
Structure-Property Relationship Predictions Using Computational Descriptors
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties. This is achieved by calculating a set of molecular descriptors that encode different aspects of the molecular structure.
For this compound, a variety of computational descriptors can be calculated, including:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Derived from the 3D structure of the molecule.
Quantum-chemical descriptors: Obtained from quantum chemical calculations, such as HOMO-LUMO energies, dipole moment, and partial atomic charges.
These descriptors can then be used to build predictive models for various properties of the monomer and its corresponding polymer. For instance, QSPR models could be developed to predict the reactivity of the monomer in polymerization or the flame-retardant efficiency of the resulting polymer. While specific QSPR studies on this compound are not prominent, the methodology is widely applied in materials science for the rational design of new polymers with desired properties.
Applications and Advanced Materials Development in Engineering and Science
Development of Specialty Polymeric Resins
2,3-Dibromopropyl methacrylate (B99206) serves as a specialized monomer for the synthesis of copolymers with customized properties. vulcanchem.com Its primary role in the development of specialty polymeric resins lies in its ability to be incorporated into polymer chains through radical polymerization. vulcanchem.com This process introduces bromine functionality into the resulting material, which can significantly alter the resin's characteristics. vulcanchem.com
One of the key applications is the creation of flame-retardant resins. vulcanchem.com The bromine atoms in the 2,3-dibromopropyl methacrylate units can act as flame retardants by releasing bromine radicals during combustion, which interfere with the chain reactions that propagate flames. vulcanchem.com For instance, it can be used as a copolymerization component with styrene (B11656) to produce flame-retardant acrylonitrile-butadiene-styrene (ABS) resins. core.ac.uk While effective, the higher cost of such reactive flame retardants can sometimes limit their application. core.ac.uk
Copolymerization of this compound with other monomers allows for the fine-tuning of resin properties. For example, radical copolymerizations with vinyl triacetoxysilane have been explored to create novel silicon-containing acrylic resins. researchgate.net Such copolymers may exhibit enhanced thermal stability compared to their non-halogenated counterparts. vulcanchem.com The ability to form block copolymers, such as poly(methyl methacrylate)-block-poly(this compound), further expands the possibilities for creating resins with specific, controlled architectures and functionalities. alljournals.cn These specialty resins are designed for a range of applications where properties like heat resistance, flame retardancy, and modified physical characteristics are critical. vulcanchem.comarkema.com
Role in Advanced Coatings and Adhesive Formulations
This compound is utilized in the formulation of advanced coatings and adhesives, primarily valued for its contribution to flame retardancy and its role as a reactive diluent. vulcanchem.comgoogle.com In adhesive compositions, particularly for dental applications, methacrylate-based materials are desirable. epo.orgmdpi.com this compound can be included in these formulations to enhance specific properties. google.comepo.org
The incorporation of this brominated monomer can improve the environmental resistance of dental pit and fissure sealants. google.com For example, copolymerizing it with other dental resins can achieve low polar surface energy properties, which are beneficial for creating a more durable sealant. google.com It also functions as a reactive diluent, which can lower the viscosity of the resin system for better handling and application, while still becoming part of the final cured polymer network. google.com
In the broader field of coatings, the addition of halogenated monomers like this compound is a strategy to impart flame-retardant properties. google.com These monomers can be incorporated into acrylic resin formulations for coatings that require enhanced fire safety. google.com Furthermore, its ability to be copolymerized with monomers like vinyl triacetoxysilane opens up avenues for creating weather-resistant silicone/acrylic resin coatings. researchgate.net The presence of phosphate (B84403) groups in some specialty methacrylate formulations, such as 2-Hydroxyethyl-Methacrylate-Phosphate (HEMA-P), has been shown to significantly improve adhesion to polar surfaces like metals, a principle that can be extended to complex formulations that might include brominated monomers for multi-property enhancement. evonik.com
Fabrication of Materials with Tailored Mechanical Properties
The incorporation of this compound into polymer structures allows for the tailoring of mechanical properties in the resulting materials. google.com By acting as a comonomer, it can influence characteristics such as tensile strength and modulus. google.com
A notable example is in the field of dental composites. google.com Research has shown that copolymerizing this compound with other dental resin monomers can yield materials with specific mechanical strengths. For instance, a copolymer of 25 parts by weight of this compound with 100 parts by weight of a diacrylate resin (Compound B) and other components resulted in a material with a diametrical tensile strength of 82 kg/cm ² and a Dumbell tensile strength of 44 kg/cm ². google.com This demonstrates the potential to engineer the mechanical response of the final product by adjusting the concentration of the brominated monomer. google.com
The use of this compound as a reactive diluent can also impact the mechanical behavior of the cured material. google.com For example, its copolymerization with Bisphenol A-glycidyl methacrylate (BIS-GMA) can lower the modulus temperature response. google.com This ability to modify the mechanical properties is a key factor in its use for fabricating materials designed for specific performance requirements in various applications, from dental restorations to other specialized polymer systems. google.comcore.ac.uk
Utilization in Resist Polymer Technology
This compound has been investigated for its potential use in resist polymer technology, particularly in the context of radiolysis for lithographic applications. Resists are materials used to transfer patterns onto substrates, and their sensitivity to radiation is a critical property.
Research into the radiolysis of poly(haloalkylmethacrylates) has included the study of poly(this compound) (PDBPMA). dtic.mil In these studies, homopolymers of this compound and its copolymers with methyl methacrylate were synthesized and subjected to gamma-radiolysis. dtic.mil The yields for polymer chain scission (Gs) and cross-linking (Gx) were determined to understand the material's response to radiation. dtic.mil This information is crucial for evaluating a polymer's suitability as either a positive or negative resist. A high Gs value is desirable for positive resists, where the exposed areas are removed, while a high Gx value is characteristic of negative resists, where the exposed portions become insoluble. The study of volatile products formed during radiolysis also helps in elucidating the degradation mechanisms. dtic.mil
The presence of halogen atoms, such as bromine in this compound, can significantly influence the radiation chemistry of the polymer, affecting its sensitivity and performance as a resist material for technologies like photolithography or electron beam lithography. dtic.mil
Integration into Functional Composites and Blends
This compound is integrated into functional composites and blends to impart specific properties, most notably flame retardancy. core.ac.uknih.gov As a reactive flame retardant, it can be chemically incorporated into the polymer matrix, which offers advantages over additive flame retardants that are simply mixed in. core.ac.uk This chemical bonding prevents the flame retardant from migrating out of the material over time, ensuring lasting performance, and generally has a smaller impact on the physical and mechanical properties of the composite. core.ac.uk
For example, it can be used as a comonomer in the synthesis of ABS resin, creating a flame-retardant ABS composite. core.ac.uk Similarly, it can be added to polymethyl methacrylate (PMMA) compositions. google.com While some patents describe the use of 2,3-dibromopropyl acid phosphate esters as additives to PMMA for flame retardancy, the principle of using brominated propyl groups is a common theme. google.com
In the context of advanced composites, this compound can be a component in the resin matrix. For instance, dental restorative composites often consist of a binder resin filled with inorganic particles like quartz or silica. google.com The properties of this binder resin can be modified by including monomers like this compound to enhance features such as environmental resistance or to achieve a specific refractive index to match the filler, which is important for aesthetics. google.comscipoly.com The versatility of this compound allows it to be used in various polymer systems, including polyolefins, PVC, and polyesters, often in conjunction with synergists like antimony oxides to enhance the flame-retardant effect. google.comfrdtech.com
Below is a data table summarizing research findings related to the application of this compound in a dental composite formulation.
| Component | Parts by Weight (pbw) | Property | Value |
|---|---|---|---|
| This compound (DBPM) | 25 | Dumbell Tensile Strength | 44 kg/cm² |
| Compound B (diacrylate resin) | 100 | Diametrical Tensile Strength | 82 kg/cm² |
| Benzoin Methyl Ether (BME) | 2 | Setting Time (under UV) | 20 seconds |
| Methyl Methacrylate (MMA) | 10 | Proportional Limit | Same as tensile strength |
The following table presents the refractive index of poly(this compound) in comparison to other polymers, highlighting its potential use in optical applications where a high refractive index is desired.
| Polymer | Refractive Index (n) |
|---|---|
| Poly(this compound) | 1.5739 |
| Poly(methyl methacrylate) (PMMA) | 1.4893 |
| Poly(2-bromoethyl methacrylate) | 1.5426 |
| Polystyrene | 1.5894 |
| Poly(ethylene terephthalate) | 1.5750 |
Q & A
Basic: How can the synthesis of 2,3-dibromopropyl methacrylate be optimized to achieve high purity for polymer applications?
Methodological Answer:
Optimization involves strict control of reaction stoichiometry, temperature, and purification steps. For brominated methacrylates, ensure precise molar ratios of brominating agents (e.g., ) to the precursor (e.g., allyl methacrylate) to minimize side reactions. Post-synthesis, employ column chromatography or fractional distillation to isolate the product, and validate purity via HPLC with UV detection at 210–220 nm to track bromine-related absorbance .
Advanced: What analytical techniques are most effective for quantifying residual monomers in this compound polymers?
Methodological Answer:
Residual monomers can be quantified using reverse-phase HPLC coupled with a photodiode array detector. Calibrate with a standard solution of the monomer, and calculate concentrations using the formula:
where is the standard concentration, and are peak responses from test and standard solutions. Limit detection to ≤0.1% as per pharmacopeial guidelines .
Basic: What are the critical storage conditions to prevent degradation of this compound?
Methodological Answer:
Store in airtight, light-resistant containers at 2–8°C to inhibit thermal decomposition and bromine loss. Avoid contact with strong oxidizers, acids, or bases, which can trigger hydrolysis or bromine displacement. Regularly monitor for discoloration or precipitate formation, indicating degradation .
Advanced: How do variations in copolymer ratios affect the thermal stability of this compound-based polymers?
Methodological Answer:
Thermal stability is influenced by the copolymer’s composition. For example, copolymers with (2-dimethylaminoethyl) methacrylate require a 2:1:1 ratio to balance crosslinking and bromine content. Use thermogravimetric analysis (TGA) under nitrogen to assess decomposition onset temperatures. Higher bromine content typically increases flame retardancy but may reduce due to plasticization .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation of vapors. In case of spills, evacuate the area, absorb with inert materials (e.g., vermiculite), and dispose as hazardous waste. Train personnel in OSHA-compliant firefighting protocols, as combustion releases toxic bromine and phosphorus oxides .
Advanced: How can researchers resolve discrepancies in reported refractive indices of poly(this compound) across studies?
Methodological Answer:
Discrepancies arise from polymerization conditions (e.g., initiator concentration, temperature) affecting chain branching. Standardize measurements using an Abbe refractometer at 25°C and sodium D-line (589 nm). For literature comparisons, verify the polymer’s molecular weight (e.g., \sim150,000 Da) and crosslink density, which influence optical properties .
Basic: What are the recommended methods for characterizing the molecular weight distribution of this compound polymers?
Methodological Answer:
Use gel permeation chromatography (GPC) with tetrahydrofuran as the mobile phase and polystyrene standards for calibration. Analyze elution profiles to determine and . For copolymers, combine GPC with to validate monomer incorporation ratios .
Advanced: What strategies mitigate bromine displacement during copolymerization of this compound with other monomers?
Methodological Answer:
Bromine displacement is minimized by using radical inhibitors (e.g., hydroquinone) and low-temperature initiators (e.g., azobisisobutyronitrile at 60–70°C). Adjust solvent polarity (e.g., toluene vs. DMF) to stabilize bromine-carbon bonds. Post-polymerization, analyze bromine content via X-ray fluorescence (XRF) to confirm retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
